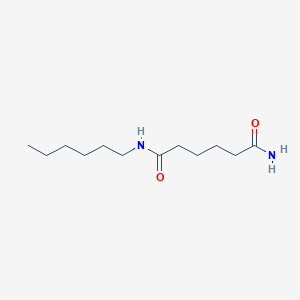![molecular formula C6H14N2O7P2 B13808771 Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- CAS No. 71230-69-8](/img/structure/B13808771.png)
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- is a chemical compound with the molecular formula C6H14N2O7P2 It is a bisphosphonic acid derivative, characterized by the presence of a piperazine ring substituted with a formyl group and two phosphonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- typically involves the reaction of 4-formylpiperazine with phosphorous acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the bisphosphonic acid derivative.
Industrial Production Methods
Industrial production of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating or acylating agents
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of hydroxymethyl derivatives
Substitution: Formation of alkyl or acyl derivatives
Aplicaciones Científicas De Investigación
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Medicine: Explored for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite, a major component of bone.
Industry: Utilized in the formulation of anti-corrosion agents and scale inhibitors in water treatment processes.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- involves its ability to chelate metal ions and interact with biological molecules. The phosphonic acid groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis- can be compared with other bisphosphonic acid derivatives, such as:
Ethylenediaminetetra(methylenephosphonic acid): Similar in structure but with an ethylenediamine backbone instead of a piperazine ring.
1-Hydroxyethane-1,1-diphosphonic acid: Contains a hydroxyl group and two phosphonic acid groups attached to an ethane backbone.
Aminotris(methylenephosphonic acid): Features an amine group and three phosphonic acid groups attached to a methane backbone.
Propiedades
Número CAS |
71230-69-8 |
|---|---|
Fórmula molecular |
C6H14N2O7P2 |
Peso molecular |
288.13 g/mol |
Nombre IUPAC |
[(4-formylpiperazin-1-yl)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H14N2O7P2/c9-5-7-1-3-8(4-2-7)6(16(10,11)12)17(13,14)15/h5-6H,1-4H2,(H2,10,11,12)(H2,13,14,15) |
Clave InChI |
JZELOBUUSSNRTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C=O)C(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)






![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)



![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)


